3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a piperidine ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate. The final step involves the coupling of this intermediate with a piperidine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group results in a sulfide.
Scientific Research Applications
3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- 3-(benzenesulfonyl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide is unique due to its combination of a benzenesulfonyl group, a piperidine ring, and a propanamide backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-30(28,29)20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAXSLXHMJPZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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